molecular formula C14H10N2O B8684253 7-phenyl-Imidazo[1,2-a]pyridine-3-carboxaldehyde

7-phenyl-Imidazo[1,2-a]pyridine-3-carboxaldehyde

Cat. No.: B8684253
M. Wt: 222.24 g/mol
InChI Key: NWYDGCYEJJYZML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-phenyl-Imidazo[1,2-a]pyridine-3-carboxaldehyde is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by a fused bicyclic structure, which includes an imidazole ring fused to a pyridine ring, with a phenyl group at the 7-position and an aldehyde group at the 3-position. It is known for its significant biological and pharmaceutical activities, making it a valuable compound in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-phenyl-Imidazo[1,2-a]pyridine-3-carboxaldehyde typically involves the reaction of 2-phenylimidazo[1,2-a]pyridine with dimethylformamide (DMF) and phosphorus oxychloride (POCl3) under controlled conditions. The reaction is carried out in an ice bath to maintain low temperatures, ensuring the stability of the reactants and the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

7-phenyl-Imidazo[1,2-a]pyridine-3-carboxaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: 7-Phenylimidazo[1,2-a]pyridine-3-carboxylic acid.

    Reduction: 7-Phenylimidazo[1,2-a]pyridine-3-methanol.

    Substitution: Various substituted derivatives depending on the substituent introduced (e.g., nitro, sulfonyl, halogenated derivatives).

Comparison with Similar Compounds

7-phenyl-Imidazo[1,2-a]pyridine-3-carboxaldehyde can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for diverse research applications.

Properties

Molecular Formula

C14H10N2O

Molecular Weight

222.24 g/mol

IUPAC Name

7-phenylimidazo[1,2-a]pyridine-3-carbaldehyde

InChI

InChI=1S/C14H10N2O/c17-10-13-9-15-14-8-12(6-7-16(13)14)11-4-2-1-3-5-11/h1-10H

InChI Key

NWYDGCYEJJYZML-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=NC=C(N3C=C2)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

An oven dried flask under N2 was charged with 2 ml of N,N-dimethylformamide and phosphorous oxychloride (0.048 ml, 0.52 mmol) was added dropwise. 7-Phenylimidazo[1,2-a]pyridine (1-4, 0.100 g, 0.515 mmol) was added and the reaction was heated to 90° C. After 4 h additional POCl3 (0.048 ml, 0.52 mmol) was added and the reaction was heated overnight. Another sample of POCl3 (0.048 ml, 0.52 mmol) was added and heating was continued. After 4 h more, the reaction was cooled to ambient temperature. The reaction was quenched with saturated aqueous NaHCO3 and extracted 3× with DCM. The extracts were dried over Na2SO4, filtered and concentrated.
Quantity
0.1 g
Type
reactant
Reaction Step One
Name
Quantity
0.048 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.048 mL
Type
reactant
Reaction Step Three
Quantity
0.048 mL
Type
reactant
Reaction Step Four
Quantity
2 mL
Type
reactant
Reaction Step Four

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